![molecular formula C14H16F2N2O2S B2853460 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396850-74-0](/img/structure/B2853460.png)
3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a fluorinated aromatic sulfonamide compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several routes, including the following:
Starting from 3,5-difluorobenzenesulfonyl chloride: Reacting 3,5-difluorobenzenesulfonyl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine under basic conditions to form the target compound.
From 3,5-difluorobenzenesulfonic acid: Converting 3,5-difluorobenzenesulfonic acid to its corresponding chloride, followed by reaction with 4-(pyrrolidin-1-yl)but-2-yn-1-amine.
Industrial Production Methods: In an industrial setting, the synthesis would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Reduction: Reduction reactions can target the pyrrolidine ring or the difluorophenyl group.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acid derivatives, sulfonyl chlorides.
Reduction: Amine derivatives, reduced phenyl groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research has indicated that compounds similar to 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's structure suggests it may interact with specific molecular targets involved in cancer progression .
Case Study:
A related study demonstrated that thiazole-integrated compounds exhibited significant anticancer activity against various cell lines, suggesting that modifications to the sulfonamide structure can enhance efficacy. The presence of electron-withdrawing groups like fluorine may improve the compound's potency against cancer cells .
2. Antimicrobial Properties
Sulfonamides are known for their antibacterial properties. The introduction of fluorine atoms in this compound may enhance its antimicrobial activity by increasing lipophilicity and altering membrane permeability. Research into similar compounds has shown promising results against a range of bacterial strains .
Structure–Activity Relationship (SAR)
The structure–activity relationship is crucial in understanding how modifications to the compound affect its biological activity. The presence of the pyrrolidine ring is believed to contribute to enhanced interaction with biological targets. Studies have indicated that modifications to the aromatic ring and sulfonamide group can significantly influence the compound's pharmacological profile.
Modification | Effect on Activity |
---|---|
Fluorine Substitution | Increases potency and bioavailability |
Pyrrolidine Ring Presence | Enhances binding affinity to target proteins |
Aromatic Ring Substituents | Alters selectivity towards specific receptors |
Mechanism of Action
The exact mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar structure but lacks the pyrrolidine and but-2-ynyl groups.
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Similar structure but without the difluorophenyl group.
3,5-Difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Similar but with a piperidine ring instead of pyrrolidine.
Uniqueness: The presence of both the difluorophenyl group and the pyrrolidine ring in 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide provides unique chemical and biological properties compared to its analogs.
Biological Activity
3,5-Difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of fluorine atoms and a pyrrolidine moiety may enhance its interaction with biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The incorporation of electron-withdrawing groups like fluorine is believed to enhance this activity.
2. Anticancer Potential
Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain sulfonamide derivatives have been shown to inhibit cell proliferation in HT29 colon cancer cells, suggesting that the sulfonamide moiety contributes to anticancer activity . The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence the potency of these compounds.
3. Mechanisms of Action
The proposed mechanisms of action for similar compounds include:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Interaction with Cellular Targets : Molecular dynamics simulations suggest that these compounds may interact with proteins involved in cell survival pathways, such as Bcl-2 .
Case Studies
Properties
IUPAC Name |
3,5-difluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2S/c15-12-9-13(16)11-14(10-12)21(19,20)17-5-1-2-6-18-7-3-4-8-18/h9-11,17H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLEXABCNZQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.